N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide
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Overview
Description
N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide is a complex organic compound with a molecular formula of C21H26N2O2. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science. Benzamides are characterized by the presence of a benzene ring attached to an amide group, and in this case, the compound also includes a benzyl group and a cyclohexylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide typically involves the condensation of benzoic acids with amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organometallic reagents like RLi or RMgX in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide involves its interaction with specific molecular targets. The compound can act as an allosteric modulator, binding to proteins and altering their activity. This can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Known for its role as an allosteric activator of human glucokinase.
N-benzyl-2-[cyclohexanecarbonyl(methyl)amino]benzamide: Another benzamide derivative with similar structural features.
Uniqueness
N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27N3O2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-benzyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]benzamide |
InChI |
InChI=1S/C22H27N3O2/c26-21(25-18-11-5-2-6-12-18)16-23-20-14-8-7-13-19(20)22(27)24-15-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,23H,2,5-6,11-12,15-16H2,(H,24,27)(H,25,26) |
InChI Key |
WMDYRHWVIBSSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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